B1575945 Rugosin B

Rugosin B

Cat. No.: B1575945
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rugosin B is a complex organic compound with a highly intricate structure It is characterized by multiple hydroxyl groups and a unique dibenzo[g,i]pyrano[3,2-b][1,5]dioxacycloundecin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the dibenzo[g,i]pyrano[3,2-b][1,5]dioxacycloundecin core and the subsequent attachment of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with other molecules. These interactions can influence various biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-benzoyl-
  • 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)

Uniqueness

This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Compared to similar compounds, it offers a greater diversity of reactions and interactions, making it a valuable subject of study in various scientific fields.

Properties

bioactivity

Antibacterial

sequence

SLFSLIKAGAKFLGKNLLKQGAQYAACKVSKEC

Origin of Product

United States

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